3'-(Aminomethyl)-biphenyl-4-carboxylic acid methyl ester
Description
Structural Analysis and Nomenclature
Molecular Architecture and Stereochemical Considerations
The core structure of 3'-(aminomethyl)-biphenyl-4-carboxylic acid methyl ester consists of two benzene rings connected by a single carbon–carbon bond, forming a biphenyl scaffold. Key substituents include:
- A methyl carboxylate group at the 4-position of the first benzene ring.
- An aminomethyl (–CH$$2$$NH$$2$$) group at the 3'-position of the second benzene ring.
The molecular formula is C$${15}$$H$${15}$$NO$$2$$ , with a molar mass of 241.29 g/mol . The hydrochloride salt form (C$${15}$$H$${16}$$ClNO$$2$$) has a molecular weight of 277.74 g/mol . The SMILES notation COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CN confirms the connectivity (Figure 1).
Stereochemical Features
- Atropisomerism : Restricted rotation around the biphenyl bond due to steric hindrance between the 4-carboxylate and 3'-aminomethyl groups may lead to axial chirality .
- Torsional Energy Barriers : Substituents in ortho positions (e.g., 3' and 4) increase rotational barriers, stabilizing non-planar conformations. Computational studies suggest energy barriers >60 kJ/mol for similar biphenyls, enabling isolation of atropisomers .
Systematic IUPAC Nomenclature and Synonym Validation
The IUPAC name methyl 4-[3-(aminomethyl)phenyl]benzoate systematically describes the compound:
- Parent chain : Biphenyl (two benzene rings).
- Substituents :
- Methyl ester at position 4 of the first benzene.
- Aminomethyl group at position 3' of the second benzene.
Validated Synonyms
- Methyl 3'-(aminomethyl)biphenyl-4-carboxylate hydrochloride .
- [1,1'-Biphenyl]-4-carboxylic acid, 3'-(aminomethyl)-, methyl ester .
Common aliases like F78861 are deprecated in formal contexts but persist in vendor catalogs.
Comparative Analysis of Related Biphenyl Carboxylate Derivatives
The structural and functional diversity of biphenyl carboxylates influences their physicochemical and biological properties. Key derivatives include:
Key Observations:
- Positional Isomerism : Shifting the carboxylate or aminomethyl group alters electronic properties and hydrogen-bonding capacity. For example, the 4-carboxylate derivative exhibits higher polarity than its 3-carboxylate analog .
- Salt Forms : Hydrochloride salts enhance solubility; the 4'-aminomethyl derivative has a solubility of >50 mg/mL in water , whereas the non-salt form is sparingly soluble .
- Synthetic Accessibility : Suzuki–Miyaura coupling is a common route for biphenyl synthesis, though steric hindrance from ortho substituents necessitates optimized palladium catalysts .
Properties
IUPAC Name |
methyl 4-[3-(aminomethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9H,10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPWNEXLNNLINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3'-(Aminomethyl)-biphenyl-4-carboxylic acid methyl ester, also known as Methyl 3'-(aminomethyl)biphenyl-4-carboxylate, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its biphenyl structure, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C15H16ClNO2
- Molecular Weight : 273.75 g/mol
- CAS Number : 129319943
The biological activity of 3'-(aminomethyl)-biphenyl-4-carboxylic acid methyl ester is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids, thus potentially enhancing their effects in the body .
- Antioxidant Activity : The presence of the biphenyl structure suggests that it may possess antioxidant properties, which can protect cells from oxidative stress .
Biological Activities
- Antimicrobial Properties
- Anticancer Activity
- Neuroprotective Effects
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | Modulation of endocannabinoid system |
Case Study: Fatty Acid Amide Hydrolase Inhibition
In a study exploring the structure-activity relationship (SAR) of biphenyl derivatives, it was found that modifications at the meta position significantly enhanced FAAH inhibitory potency. The most potent compound exhibited an IC50 value in the low nanomolar range, indicating strong enzyme inhibition .
Scientific Research Applications
Pharmaceutical Development
3'-(Aminomethyl)-biphenyl-4-carboxylic acid methyl ester has been explored as a scaffold in drug design, particularly for developing inhibitors targeting specific enzymes and receptors. Its bioisosteric properties allow it to mimic natural substrates, enhancing potency and selectivity in drug candidates.
Case Study : A study focusing on the modification of carboxylic acid derivatives highlighted the importance of structural variations in improving enzyme inhibition. The introduction of the aminomethyl group was shown to enhance binding affinity to target proteins, which is crucial in developing therapeutic agents for conditions like cancer and cardiovascular diseases .
Synthetic Chemistry
The compound serves as an intermediate in organic synthesis, particularly in coupling reactions such as Suzuki-Miyaura coupling. Its biphenyl structure facilitates various transformations that are essential for synthesizing complex organic molecules.
Data Table: Comparison of Coupling Reagents
| Reagent Type | Nucleophilicity | Electrophilicity | Application Area |
|---|---|---|---|
| Organotrifluoroborates | Low | High | Cross-coupling reactions |
| Trialkoxyboronate salts | Moderate | Moderate | Diverse organic synthesis |
| MIDA boronates | Low | Low | Selective coupling |
This table illustrates the comparative properties of boron reagents used in coupling reactions, where 3'-(aminomethyl)-biphenyl-4-carboxylic acid methyl ester can play a pivotal role due to its reactivity profile .
Biochemical Research
Research indicates that derivatives of this compound can modulate biological pathways by acting on specific receptors or enzymes. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its potential as a lead compound in pharmacological studies.
Case Study : The exploration of structural modifications led to the identification of potent thrombin inhibitors derived from similar scaffolds. The structural insights gained from X-ray crystallography provided valuable information regarding the interaction sites, which can be utilized to optimize binding affinities further .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Methyl vs. Ethyl Esters
- Target Compound: Methyl esters (e.g., 3'-(aminomethyl)-biphenyl-4-carboxylate) generally exhibit higher reactivity in hydrolysis compared to ethyl esters due to the smaller alkyl group, which reduces steric hindrance.
- Ethyl Ester Analogues : Ethyl 4′-formyl-[1,1′-biphenyl]-3-carboxylate (CAS 4646-86-0) demonstrates similar reactivity but slower hydrolysis rates under basic conditions, making it more stable in prolonged reactions .
Aminomethyl vs. Amino Groups
- Target Compound: The aminomethyl group (-CH2NH2) enhances water solubility via hydrogen bonding and provides a site for further functionalization (e.g., acetylation or coupling).
- 4'-Amino-biphenyl-3-carboxylic Acid Methyl Ester (CAS 400747-22-0): The primary amino group (-NH2) at the 4'-position offers distinct electronic effects, increasing electron density on the biphenyl core compared to the aminomethyl group .
Electron-Withdrawing Substituents
- Nitro Derivatives : Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate (CAS 107558-26-9) contains a nitro group, which strongly withdraws electrons, reducing the ester's stability under acidic conditions but enhancing electrophilicity for nucleophilic substitution .
- Fluoro Derivatives : [1,1'-Biphenyl]-4-carboxylic acid, 3',4'-difluoro-, methyl ester (CAS 1382448-99-8) exhibits increased lipophilicity and metabolic stability due to fluorine's electronegativity, making it favorable in drug design .
Coupling Reactions
- Target Compound: Synthesized via EDC·HCl-mediated coupling of methyl 4-(aminomethyl)benzoate hydrochloride with relevant acylating agents .
Deprotection and Functionalization
- BOC-Protected Intermediates: Compounds like 8 () require HCl-mediated deprotection, whereas the target compound’s aminomethyl group may necessitate milder conditions to avoid degradation .
Data Tables
Table 1. Comparative Physicochemical Properties
Preparation Methods
Substrate Preparation
Coupling Conditions
-
A representative protocol involves reacting methyl 4-bromobenzoate with 3-(cyanomethyl)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C.
-
Yields exceeding 70% are achievable, with the cyanomethyl group retained for subsequent reduction.
Reduction of Nitrile to Aminomethyl Group
The cyanomethyl group at the 3'-position is reduced to aminomethyl using hydrogenation catalysts. This step is critical for introducing the primary amine functionality.
Catalytic Hydrogenation
-
Raney nickel or palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in ethyl acetate or methanol reduces the nitrile to aminomethyl.
-
Example: Hydrogenation of methyl 4-(3-(cyanomethyl)phenyl)benzoate with Raney Ni in ethyl acetate at 25–35°C for 4–6 hours yields the amine as an HCl salt after acid workup.
Alternative Reducing Agents
-
Dibutylaluminum hydride (DIBAL-H) selectively reduces nitriles to amines in aprotic solvents like toluene at −10°C to 25°C. However, this method is less common due to stoichiometric reagent requirements.
Nitro Group Reduction Pathway
An alternative route involves introducing a nitro group at the 3'-position, followed by reduction to amine.
Nitro Intermediate Synthesis
Nitro Reduction
-
Hydrogenation with Pd/C (10% wt) in ethyl acetate under 1551 Torr H₂ for 4 hours quantitatively reduces the nitro group to amine.
-
The reaction is exothermic and requires temperature control (25–50°C) to prevent side reactions.
Comparative Analysis of Synthetic Routes
Key Observations :
-
Nitro reduction offers higher yields but requires handling explosive intermediates.
-
Nitrile reduction is milder but may necessitate acidic workup to isolate the amine HCl salt.
Functional Group Compatibility and Side Reactions
Competitive Over-Reduction
-
Prolonged exposure to H₂ with Pd/C may reduce the ester to alcohol, necessitating precise reaction monitoring.
Industrial-Scale Considerations
Solvent Selection
Catalyst Recycling
Emerging Methodologies
Photoredox Catalysis
Q & A
Q. Table 1. Key Reaction Conditions for Aminomethylation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
